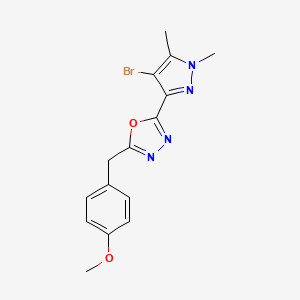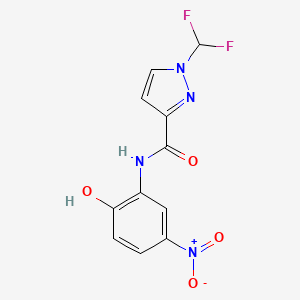![molecular formula C18H19F3N2O4 B10946908 N'-[(2Z)-5-hydroxypentan-2-ylidene]-5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide](/img/structure/B10946908.png)
N'-[(2Z)-5-hydroxypentan-2-ylidene]-5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-4-HYDROXY-1-METHYLBUTYLIDENE]-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FUROHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a furohydrazide core, a trifluoromethyl group, and a hydroxybutylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-4-HYDROXY-1-METHYLBUTYLIDENE]-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FUROHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the condensation of 4-hydroxy-1-methylbutanal with 5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furohydrazide under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutylidene moiety, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the furohydrazide core, potentially converting it into a more saturated hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N-[(Z)-4-HYDROXY-1-METHYLBUTYLIDENE]-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FUROHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its ability to modulate specific biochemical pathways.
Industry: In material science, the compound can be used to develop novel polymers or coatings with enhanced properties.
Mechanism of Action
The mechanism of action of N-[(Z)-4-HYDROXY-1-METHYLBUTYLIDENE]-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can bind to target proteins, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
- **N-[(Z)-4-HYDROXY-1-METHYLBUTYLIDENE]-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FUROHYDRAZIDE shares structural similarities with other furohydrazide derivatives, such as N-[(Z)-4-HYDROXY-1-METHYLBUTYLIDENE]-5-{[3-(METHOXY)PHENOXY]METHYL}-2-FUROHYDRAZIDE and N-[(Z)-4-HYDROXY-1-METHYLBUTYLIDENE]-5-{[3-(CHLORO)PHENOXY]METHYL}-2-FUROHYDRAZIDE.
Uniqueness:
- The presence of the trifluoromethyl group in N-[(Z)-4-HYDROXY-1-METHYLBUTYLIDENE]-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FUROHYDRAZIDE distinguishes it from other similar compounds. This group imparts unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19F3N2O4 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-[(Z)-5-hydroxypentan-2-ylideneamino]-5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H19F3N2O4/c1-12(4-3-9-24)22-23-17(25)16-8-7-15(27-16)11-26-14-6-2-5-13(10-14)18(19,20)21/h2,5-8,10,24H,3-4,9,11H2,1H3,(H,23,25)/b22-12- |
InChI Key |
OOSZJBWXHMYGPC-UUYOSTAYSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C(F)(F)F)/CCCO |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C(F)(F)F)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10946832.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10946840.png)
![4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10946845.png)
![N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B10946850.png)
![7-(Butanoylamino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10946861.png)
![5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10946864.png)
![9-[4-methoxy-3-(methoxymethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10946869.png)
![(3E)-3-[4-(1-ethyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10946873.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-(difluoromethoxy)benzamide](/img/structure/B10946876.png)


![1-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-propan-2-ylthiourea](/img/structure/B10946893.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B10946899.png)
